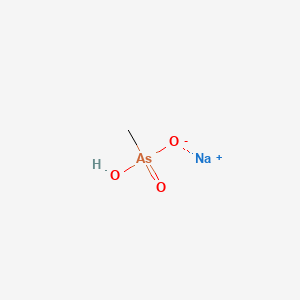

甲基胂酸一钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium methanearsonate is also known as Monosodium Acid Methane Arsonate Sesquihydrate. It is an environmental toxic compound. It also functions as a commonly used herbicide for weed control in grass.

作用机制

Monosodium methanearsonate, also known as Sodium methylarsonate or “Bueno”, is an arsenic-based herbicide . It is an organo-arsenate, which is less toxic than the inorganic form of arsenates . This compound has been used extensively in agriculture and other sectors due to its effectiveness in controlling a broad spectrum of weeds . The mechanism of action of Monosodium methanearsonate involves several steps and factors, which are discussed below:

Target of Action

The primary targets of Monosodium methanearsonate are various types of grasses and broadleaf weeds . It is registered for use on cotton, sod farms, golf courses, and highway rights-of-way .

Mode of Action

Monosodium methanearsonate, in water, dissociates into ions of sodium (Na+) and monomethylarsonic acid (MMA−), which is the herbicide’s active component .

Biochemical Pathways

In the environment, certain soil microorganisms can methylate MMA to dimethylarsinic acid (DMA), while others can demethylate MMA to inorganic arsenic (iAs) . The fate of MMA in soil is controlled by microbial activity and sorption to solid surfaces . Over time, a greater portion of MMA and iAs becomes immobile and unavailable to soil microorganisms and to leaching .

Pharmacokinetics

It is known that the compound is highly water-soluble . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Monosodium methanearsonate’s action include significant cytotoxicity and the induction of a number of stress genes . The specific effects can vary depending on the form of arsenic involved, with inorganic forms being more potent than organic ones .

Action Environment

The action of Monosodium methanearsonate is influenced by various environmental factors. These include aeration condition, temperature, pH, and the availability of nutrients . The precise nature and extent of each of these processes can vary depending on site-specific conditions . Such variability is constrained in typical use areas that are highly managed .

科学研究应用

农学系统中的除草剂

MSMA 是一种有效的苗后除草剂,常用于各种农学系统 . 它已被用来表征 MSMA 使用后这些系统中砷 (As) 的环境归宿和行为 . 然而,在不同农学系统和环境中施用 MSMA 后,砷的最终归宿及其对水质和环境健康的潜在威胁仍是积极研究的领域 .

棉田杂草防治

MSMA 用于控制棉田中的杂草 . 这种用途仅限于每年两次施用,每次每英亩施用两磅活性成分,一次是在植物生长时(也称为苗后施用) . 棉花种植者还必须在永久性水体周围保持 50 英尺的缓冲区 .

控制甘蔗中的约翰逊草

MSMA 已被有效地用于苗后控制甘蔗幼苗中的根茎约翰逊草 (Sorghum halepense (L.) Pers.) . 春季施用两次 MSMA 控制了 95% 的约翰逊草 .

免耕溴氰菊酯抗性棉花中的杂草管理

转化为无机砷

来自 MSMA 施用的砷可能会转化并以无机或有机形式存在于各种价态 . 对于复杂的实际田间环境,砷物种转化的程度、动力学和途径仍然知之甚少 .

环境影响和监管

人们越来越关注 MSMA 衍生的砷对环境的潜在不利影响 . MSMA 转化为无机砷的速率和程度影响其迁移性和毒性,是目前关于有机砷类杀虫剂重新登记资格的监管决策中的重要因素 .

生化分析

Biochemical Properties

Monosodium methanearsonate plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. The compound dissociates into ions of sodium and monomethylarsonic acid in water, with the latter being the active component. Monomethylarsonic acid can interact with soil microorganisms, which can methylate it to dimethylarsinic acid or demethylate it to inorganic arsenic . These interactions are crucial for the compound’s herbicidal activity, as they influence its stability and effectiveness in the environment.

Cellular Effects

Monosodium methanearsonate has been shown to affect various types of cells and cellular processes. In laboratory studies, the compound has demonstrated dose-dependent toxicity in avian species, such as zebra finches, leading to significant weight loss and accumulation of arsenic in specific tissues . The compound’s influence on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to monosodium methanearsonate can result in changes in the levels of specific metabolites and disruption of normal cellular processes.

Molecular Mechanism

The molecular mechanism of action of monosodium methanearsonate involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s active component, monomethylarsonic acid, can bind to enzymes and proteins, inhibiting their activity and leading to cellular toxicity . Additionally, the compound can induce oxidative stress and disrupt normal cellular functions by interfering with critical biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monosodium methanearsonate can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, monosodium methanearsonate can degrade into less toxic forms, reducing its long-term impact on cellular function. Prolonged exposure to the compound can still result in significant cellular and biochemical changes.

Dosage Effects in Animal Models

The effects of monosodium methanearsonate vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to severe toxicity, including weight loss, organ damage, and altered reproductive behavior . In contrast, lower doses may have minimal effects on growth and survival but can still impact specific cellular processes and functions.

Metabolic Pathways

Monosodium methanearsonate is involved in several metabolic pathways, including its reduction to monomethylarsonic acid and further methylation to dimethylarsinic acid . These metabolic transformations are mediated by specific enzymes and cofactors, which play a crucial role in the compound’s detoxification and elimination from the body. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites in cells and tissues.

Transport and Distribution

The transport and distribution of monosodium methanearsonate within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms and distributed to various tissues, where it can accumulate and exert its toxic effects. The localization and accumulation of monosodium methanearsonate are critical factors in determining its overall impact on cellular function and health.

Subcellular Localization

Monosodium methanearsonate’s subcellular localization can affect its activity and function within cells. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall toxicity. Understanding the subcellular distribution of monosodium methanearsonate is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

CAS 编号 |

2163-80-6 |

|---|---|

分子式 |

CH5AsNaO3 |

分子量 |

162.960 g/mol |

IUPAC 名称 |

sodium;hydroxy(methyl)arsinate |

InChI |

InChI=1S/CH5AsO3.Na/c1-2(3,4)5;/h1H3,(H2,3,4,5); |

InChI 键 |

SIZGZEGQPAOWBL-UHFFFAOYSA-N |

SMILES |

C[As](=O)(O)[O-].[Na+] |

手性 SMILES |

C[As](=O)(O)[O-].[Na+] |

规范 SMILES |

C[As](=O)(O)O.[Na] |

外观 |

Solid powder |

沸点 |

Decomposes (NTP, 1992) |

颜色/形态 |

White solid |

密度 |

(DSMA) 1.0 at 68.0° F (MSMA solutions) 1.4-1.6 at 20°C (liquid) (USCG, 1999) 1.535 /51% w/v aqueous technical/ |

熔点 |

235 to 241 °F (NTP, 1992) 130-140 °C |

Key on ui other cas no. |

2163-80-6 |

物理描述 |

Methanearsonic acid, [sodium salt] appears as odorless colorless solid. Solution may be red or green. Solid may float or sink in water; solid and solution mix with water. (USCG, 1999) |

Pictograms |

Acute Toxic; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

124-58-3 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

greater than or equal to 100 mg/mL at 72° F (NTP, 1992) 3.58 M 16 g/100 ml in methanol @ 25 °C; 0.005 g/100 ml in hexane @ 25 °C Insoluble in most organic solvents In water, 5.8X10+5 mg/l @ 20 °C. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

disodium methanearsonate methanearsonic acid methylarsonate methylarsonic acid methylarsonous acid monomethylarsonic acid monomethylarsonic acid, ammonium, iron (3+) salt monomethylarsonic acid, calcium salt (2:1) monomethylarsonic acid, dimercury (1+) salt monomethylarsonic acid, dipotassium salt monomethylarsonic acid, disodium salt monomethylarsonic acid, iron (2+) salt (3:2) monomethylarsonic acid, iron salt monomethylarsonic acid, monoammonium salt monomethylarsonic acid, monocalcium salt monomethylarsonic acid, monosodium salt monomethylarsonic acid, zinc salt monosodium methanearsonate MSMA sodium methanearsonate |

蒸汽压力 |

7.50e-08 mmHg 1X10-5 Pa @ 25 °C (7.8X10-8 mm Hg) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)